Dihydrospinosyn A aglycone
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Overview
Description
Dihydrospinosyn A aglycone is a derivative of spinosyn A aglycone with a reduced double bond at positions 5 and 6 . It is an acid degradation product produced by hydrolysis of both saccharide groups of 3’-ethoxy-5,6-dihydrospinosyn J, the major component of the commercial insecticide, Spinetoram .
Synthesis Analysis
A 7-step semisynthesis of 3’-O-ethyl-5,6-dihydrospinosyn J from spinosyn A aglycone has been reported . The C9–OH and C17–OH of the aglycone are successively connected to 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine after selective protection and deprotection steps .Molecular Structure Analysis
The molecular structure of Dihydrospinosyn A aglycone is characterized by a unique tetracyclic nucleus which is attached to rhamnose analogues and D-forosamine . The molecular weight is 405.00 and the formula is C24H36O5 .Chemical Reactions Analysis
In the synthesis process, with 10% Pd/C as catalyst, the 5,6-double bond of the macrolide was selectively reduced to afford 3’-O-ethyl-5,6-dihydrospinosyn J . The 3-O-ethyl-2,4-di-O-methylrhamnose is synthesized from rhamnose which is available commercially, while the D-forosamine and aglycone are obtained via the hydrolysis of spinosyn A .Physical And Chemical Properties Analysis
Dihydrospinosyn A aglycone is a solid substance . It has a molecular weight of 404.5 and a molecular formula of C24H36O5 .Scientific Research Applications
Insecticide Production
“Dihydrospinosyn A aglycone” is an acid degradation product produced by hydrolysis of both saccharide groups of 3’-ethoxy-5,6-dihydrospinosyn J, the major component of the commercial insecticide, Spinetoram . However, it is only weakly active as an insecticide as the saccharides are considered essential for potent activity .
Semisynthesis of 3’-O-ethyl-5,6-dihydrospinosyn J
This compound is used in the semisynthesis of 3’-O-ethyl-5,6-dihydrospinosyn J from spinosyn A aglycone . The C9–OH and C17–OH of the aglycone are successively connected to 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine after selective protection and deprotection steps .
Catalyst in Chemical Reactions
With 10% Pd/C as a catalyst, the 5,6-double bond of the macrolide was selectively reduced to afford 3’-O-ethyl-5,6-dihydrospinosyn J . This shows the potential of “Dihydrospinosyn A aglycone” in catalyzing chemical reactions.
Synthesis of Spinetoram
“Dihydrospinosyn A aglycone” is used in the synthesis of Spinetoram, a green and efficient insecticide with a broad range of action against various insects . Spinetoram is widely used in agriculture and food storage .
Production of Rhamnose Derivatives
The 3-O-ethyl-2,4-di-O-methylrhamnose is synthesized from rhamnose which is available commercially, while the D-forosamine and aglycone are obtained via the hydrolysis of spinosyn A . This indicates the potential of “Dihydrospinosyn A aglycone” in the production of rhamnose derivatives.
Research and Development of New Insecticides
The study of “Dihydrospinosyn A aglycone” can be helpful for developing an efficient chemical synthesis of spinetoram, and it also offers opportunities to synthesize spinosyn analogues . This could lead to the development of new and more effective insecticides.
Future Directions
properties
IUPAC Name |
(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUFDLFVFFUVQX-MRAVEKNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrospinosyn A aglycone |
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